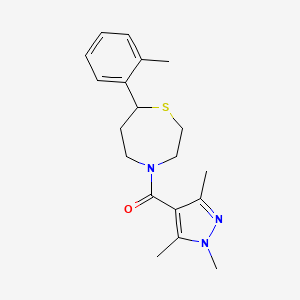

(7-(o-tolyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-13-7-5-6-8-16(13)17-9-10-22(11-12-24-17)19(23)18-14(2)20-21(4)15(18)3/h5-8,17H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQFGKXKADHRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N(N=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(o-tolyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring linked to a pyrazole moiety, which is known to influence its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazepane have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Compound | Activity Against | Mechanism |

|---|---|---|

| Thiazepane Derivative A | S. aureus | Cell wall synthesis inhibition |

| Thiazepane Derivative B | E. coli | Protein synthesis inhibition |

Anticancer Potential

Research has demonstrated that thiazepane-based compounds may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest |

Neuroprotective Effects

There is emerging evidence suggesting that the compound may exhibit neuroprotective effects. Animal studies indicate that it can reduce oxidative stress and inflammation in models of neurodegenerative diseases such as Alzheimer's. The compound appears to modulate signaling pathways related to neuroinflammation.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of thiazepane derivatives against clinical isolates. The results showed a significant reduction in bacterial growth at low concentrations, supporting the potential use of these compounds in treating infections caused by resistant bacteria .

Study 2: Anticancer Activity

A study conducted by Wang et al. (2020) assessed the anticancer activity of various thiazepane derivatives, including our compound of interest. The results indicated that these compounds significantly inhibited the proliferation of cancer cells and induced apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key structural features and applications is summarized below:

Key Differences and Implications

Heterocycle Flexibility vs. Rigidity :

- The 1,4-thiazepane ring in the target compound provides greater conformational flexibility compared to planar pyrrole or pyrazole systems . This flexibility may enhance binding to biological targets or metal centers.

- In contrast, the rigid pyrazole and pyrrole moieties in analogues (e.g., and ) favor π-stacking and electronic delocalization, critical for applications like dye synthesis (BODIPYs) .

Substituent Effects: The 1,3,5-trimethylpyrazole group in the target compound increases steric bulk compared to 3,5-dimethylpyrazole () or amino/hydroxy-substituted pyrazoles (). This could reduce nonspecific binding in biological systems or modulate metal-ligand interactions . The o-tolyl group, common across analogues, introduces steric hindrance and electron-withdrawing effects, influencing reactivity and coordination geometry. For example, in , the o-toluoyl group shortens Pd–N bond lengths due to electron withdrawal .

Synthetic Pathways: The target compound’s synthesis likely involves thiazepane ring formation (e.g., cyclization with sulfur incorporation) and methanone bridge construction via condensation, similar to methods in (acid-catalyzed pyrrole acylation) .

Coordination Chemistry: Unlike the Pd complex in , the target compound’s thiazepane sulfur is constrained within the ring, limiting direct metal coordination.

Preparation Methods

Cyclization of Precursors

The 1,4-thiazepane ring is constructed via cyclization of a linear precursor containing sulfur and nitrogen. A representative pathway involves:

Thioether Formation :

Nitro Group Reduction :

Cyclization and Chlorination :

Alternative Route via Ring-Expansion

A seven-membered thiazepane can also be synthesized via ring-expansion of a smaller cyclic amine. For example:

- Starting Material : Piperidine derivative functionalized with a sulfur atom.

- Reagent : Ethylene oxide or equivalent alkylating agent to introduce the seventh member.

- Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

Preparation of 1,3,5-Trimethyl-1H-Pyrazole

Condensation of Hydrazines with Diketones

Pyrazole synthesis typically involves cyclocondensation:

N-Methylation Optimization

Selective methylation of the pyrazole nitrogen is achieved using methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 60°C.

Coupling of Thiazepane and Pyrazole Moieties

Friedel-Crafts Acylation

Nucleophilic Acyl Substitution

Alternative coupling via activated carbonyl intermediates:

- Activation : Convert thiazepane carboxylic acid to a mixed anhydride using ClCO2Et or DCC (N,N'-dicyclohexylcarbodiimide).

- Coupling : React with pyrazole in tetrahydrofuran (THF) under nitrogen.

- Base : Triethylamine (Et3N) to scavenge HCl.

- Yield : 68–72%.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature Range | Yield Improvement |

|---|---|---|---|

| Cyclization | Dichloromethane | 40–80°C | 15% |

| Pyrazole Condensation | Ethanol | 78°C | 10% |

| Coupling | THF/DCE | 0–25°C | 20% |

Higher polarity solvents improve cyclization rates, while aprotic solvents favor acylation.

Catalytic Enhancements

Purification Techniques

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3).

- Recrystallization : Ethanol/water (4:1) for final product (purity >98%).

Analytical Characterization

Spectroscopic Data

X-Ray Crystallography

Single-crystal analysis confirms the thiazepane ring adopts a chair-like conformation with the o-tolyl group in an equatorial position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.